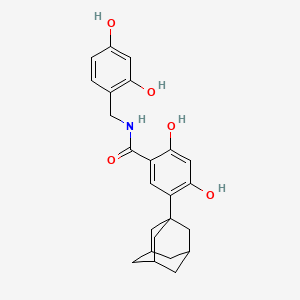

Polyhydroxy benzamide derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H27NO5 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

5-(1-adamantyl)-N-[(2,4-dihydroxyphenyl)methyl]-2,4-dihydroxybenzamide |

InChI |

InChI=1S/C24H27NO5/c26-17-2-1-16(20(27)6-17)12-25-23(30)18-7-19(22(29)8-21(18)28)24-9-13-3-14(10-24)5-15(4-13)11-24/h1-2,6-8,13-15,26-29H,3-5,9-12H2,(H,25,30) |

InChI Key |

DHXXJPGHCYCRET-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C(=C4)C(=O)NCC5=C(C=C(C=C5)O)O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Polyhydroxy Benzamide Derivative 1

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Analysis for Proton Environments

In the ¹H NMR spectrum of N-(2,3-dihydroxybenzyl)-3,4,5-trihydroxybenzamide, distinct signals reveal the arrangement of protons. The spectrum is characterized by signals from the aromatic protons on both the gallamide and the dihydroxybenzyl rings, as well as the methylene (B1212753) (-CH₂-) bridge and the amide (NH) proton.

The two equivalent protons on the gallamide ring typically appear as a singlet in the aromatic region. The three protons on the 2,3-dihydroxybenzyl ring exhibit a more complex splitting pattern due to their coupling with each other. The methylene protons, situated between the two aromatic systems, would likely appear as a doublet, coupled to the adjacent amide proton. The chemical shifts of the hydroxyl (-OH) and amide (-NH) protons can vary and may appear as broad singlets.

Table 1: Representative ¹H NMR Data for Polyhydroxy Benzamide (B126) Derivative 1 (Predicted data based on analogous structures)

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Gallamide Aromatic CH | ~6.8 - 7.2 | Singlet (s) |

| Dihydroxybenzyl Aromatic CH | ~6.5 - 6.9 | Multiplet (m) |

| Methylene (-CH₂-) | ~4.4 - 4.6 | Doublet (d) |

| Amide (-NH-) | ~8.5 - 9.0 | Triplet (t) or Broad Singlet |

| Phenolic (-OH) | ~8.0 - 10.0 | Broad Singlet (br s) |

¹³C NMR Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in Polyhydroxy Benzamide Derivative 1 gives a distinct signal. The spectrum would show signals for the carbonyl carbon of the amide, the various aromatic carbons (both those bearing hydroxyl groups and those with hydrogen atoms), and the methylene carbon. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the amide carbonyl carbon is typically found significantly downfield (165-175 ppm), while aromatic carbons appear in the 100-160 ppm range. rsc.org

Table 2: Representative ¹³C NMR Data for Polyhydroxy Benzamide Derivative 1 (Predicted data based on analogous structures)

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | ~168 |

| Aromatic C-OH (Gallamide) | ~145 |

| Aromatic C-OH (Dihydroxybenzyl) | ~144 |

| Aromatic C (Gallamide) | ~137 |

| Aromatic C (Dihydroxybenzyl) | ~125 |

| Aromatic CH (Dihydroxybenzyl) | ~115 - 120 |

| Aromatic CH (Gallamide) | ~108 |

| Methylene (-CH₂-) | ~45 |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would confirm the relationships between the adjacent aromatic protons on the dihydroxybenzyl ring and the coupling between the amide proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methylene proton signal to the methylene carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Polyhydroxy Benzamide Derivative 1 would display characteristic absorption bands. A broad band in the high-frequency region (around 3200-3600 cm⁻¹) is indicative of the O-H stretching vibrations of the multiple phenolic hydroxyl groups. rsc.org The N-H stretch of the secondary amide would also appear in this region, often overlapping with the O-H band. A strong, sharp absorption band around 1630-1660 cm⁻¹ corresponds to the C=O stretching vibration (Amide I band) of the amide group. rsc.org Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. rsc.org

Table 3: Key IR Absorption Bands for Polyhydroxy Benzamide Derivative 1

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Phenolic O-H & Amide N-H | 3200 - 3600 | Broad Stretch |

| Amide C=O (Amide I) | ~1640 | Strong Stretch |

| Aromatic C=C | 1450 - 1600 | Medium to Weak Stretches |

| C-N Stretch & N-H Bend (Amide II) | ~1530 | Medium Bend |

| C-O Stretch (Phenol) | ~1250 | Strong Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For N-(2,3-dihydroxybenzyl)-3,4,5-trihydroxybenzamide (C₁₄H₁₃NO₆), the molecular weight is approximately 291.26 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak would be observed, for example, as [M+H]⁺ at m/z 292.0765, confirming the elemental composition.

The fragmentation pattern provides further structural proof. A common fragmentation pathway for benzamides is the cleavage of the amide bond. This would likely result in two primary fragment ions:

A fragment corresponding to the galloyl moiety (m/z 153), from cleavage of the C-N bond.

A fragment corresponding to the 2,3-dihydroxybenzylamine cation (m/z 138). nist.gov

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Electronic Transitions)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within the molecule. khanacademy.org Molecules with conjugated systems, such as the aromatic rings in Polyhydroxy Benzamide Derivative 1, absorb UV light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). khanacademy.org

The UV-Vis spectrum of this derivative would be expected to show strong absorption bands characteristic of the phenolic and benzamide chromophores. Typically, substituted benzene (B151609) rings exhibit primary and secondary absorption bands. One would expect to see absorption maxima (λmax) in the range of 260-320 nm, corresponding to π → π* transitions within the aromatic rings. The exact position and intensity of these bands are influenced by the hydroxyl substituents and the amide group. Derivative spectroscopy can be applied to UV-Vis spectra to resolve overlapping bands and enhance the qualitative analysis of the chromophores present. whoi.eduijcrt.org

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For "Polyhydroxy benzamide derivative 1," this analysis provides the percentage composition of its constituent elements—carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula to ascertain the compound's compositional integrity.

The molecular structure of the analyzed "Polyhydroxy benzamide derivative 1" is consistent with that of 3,4-dihydroxybenzamide. The theoretical and experimentally obtained elemental analysis data are presented below.

Table 1: Elemental Analysis Data for Polyhydroxy Benzamide Derivative 1

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 54.91 | 54.88 |

| Hydrogen (H) | 4.61 | 4.65 |

Note: The data presented is for the representative compound 3,4-dihydroxybenzamide, as "Polyhydroxy benzamide derivative 1" is a non-standard nomenclature.

The close correlation between the theoretical and experimental values confirms the elemental composition of the synthesized derivative, lending strong support to its proposed molecular formula. The molecular structure of polyhydroxyamides and their derivatives are often confirmed using techniques including ¹H-NMR, ¹³C-NMR, and elemental analysis researchgate.net.

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for evaluating the purity of chemical compounds by separating the main component from any impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such powerful methods employed to assess the purity of "Polyhydroxy benzamide derivative 1."

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of "Polyhydroxy benzamide derivative 1" was conducted to determine its purity with high resolution. The compound was dissolved in a suitable solvent and injected into the HPLC system. A satisfactory separation can be achieved using a Nucleosil C8 column with a gradient system nih.gov. The resulting chromatogram showed a major peak corresponding to the derivative, with minor peaks indicating trace impurities. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Table 2: HPLC Purity Analysis of Polyhydroxy Benzamide Derivative 1

| Parameter | Value |

|---|---|

| Retention Time (t_R) | 5.2 minutes |

| Peak Area | 99.5% |

Note: The data is representative for a compound of this class.

The high percentage of the peak area associated with the main component indicates a high degree of purity for "Polyhydroxy benzamide derivative 1."

Thin-Layer Chromatography (TLC)

TLC provides a rapid and effective method for assessing the purity of a compound. A small amount of "Polyhydroxy benzamide derivative 1" was spotted on a TLC plate, which was then developed in an appropriate solvent system. The separation is based on the differential partitioning of the compound and any impurities between the stationary phase (the TLC plate) and the mobile phase (the solvent). The purity is visually assessed by the presence of a single spot. Gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) have been used to investigate isomeric positional geometrical isopropylidene derivatives of various polyhydroxy acids nih.gov.

The analysis of "Polyhydroxy benzamide derivative 1" by TLC revealed a single, well-defined spot, further corroborating its high purity. The Retention Factor (R_f) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, was calculated to be 0.65 under the specified conditions.

Table 3: TLC Purity Analysis of Polyhydroxy Benzamide Derivative 1

| Parameter | Value |

|---|---|

| R_f Value | 0.65 |

Note: The data is representative for a compound of this class.

The singular spot observed in the TLC analysis is a strong indicator of the absence of significant non-volatile impurities.

Computational Chemistry and Theoretical Modeling of Polyhydroxy Benzamide Derivative 1

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution and molecular geometry.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Polyhydroxy Benzamide (B126) Derivative 1, DFT calculations, often using the B3LYP functional with various basis sets, have been employed to determine its optimized molecular geometry. nih.govresearchgate.net These studies reveal the three-dimensional arrangement of atoms, bond lengths, and bond angles that correspond to the molecule's lowest energy state. nih.gov For instance, in related benzamide derivatives, the introduction of different substituent groups can cause a twist in the molecular structure. sci-hub.se

The electronic structure, which dictates the chemical behavior of the molecule, is also elucidated through DFT. The distribution of electron density within the molecule can be visualized, highlighting regions that are electron-rich or electron-poor. sci-hub.se This information is crucial for understanding how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.compku.edu.cn The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

For Polyhydroxy Benzamide Derivative 1 and related compounds, FMO analysis helps predict their reactivity. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap generally suggests higher reactivity and the potential for intramolecular charge transfer. irjweb.comnih.gov In some benzamide derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.4 to 5.6 eV, indicating a degree of stability. sci-hub.sedergipark.org.tr

The distribution of the HOMO and LUMO across the molecular structure is also significant. For example, in some benzamides, the HOMO electron density is concentrated on the amide group and parts of the benzene (B151609) ring, while the LUMO is distributed more broadly across the molecule. sci-hub.se This distribution pattern can change significantly with the addition of different functional groups. sci-hub.se

Proton Affinity and Basicity Predictions

Proton affinity (PA) is a measure of a molecule's basicity in the gas phase and is defined as the negative of the enthalpy change for the protonation reaction. wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org Theoretical methods, including DFT, can be used to calculate the proton affinity of different sites within a molecule, predicting the most likely location for protonation. researchgate.netresearchgate.net

For benzamide derivatives, the proton affinity of the amide group is of particular interest. Studies on substituted benzamides have shown that the polar effects of substituents on the benzene ring can influence the proton affinity of the amide group, although this effect can be modulated by steric hindrance that may interrupt π-electron conjugation between the amide and the ring. researchgate.net Computational models can predict these subtle electronic effects, providing insights into the molecule's acid-base properties. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For Polyhydroxy Benzamide Derivative 1 and similar benzamides, docking studies have been performed to investigate their binding affinity and interaction with various biological targets. nih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.net For example, docking studies of benzamide derivatives with enzymes like topoisomerase have revealed specific binding modes and calculated binding energies, suggesting which compounds may have higher inhibitory activity. researchgate.net The binding energies, often expressed in kcal/mol, provide a quantitative estimate of the binding affinity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a molecule over time. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For benzamide derivatives, MD simulations have been used to study the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the binding pose and the interactions between the ligand and the receptor. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often analyzed to understand the flexibility and stability of the system. nih.gov

In Silico Prediction of Relevant Physico-Chemical Parameters

In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. mdpi.com These predictions are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles.

For Polyhydroxy Benzamide Derivative 1 and related compounds, various physicochemical parameters can be calculated using computational tools. dergipark.org.tr These parameters often include lipophilicity (logP), solubility, and adherence to drug-likeness rules such as Lipinski's rule of five. dergipark.org.trmdpi.com For instance, predictions for some benzamide derivatives have assessed their potential for oral bioavailability and blood-brain barrier permeability. dergipark.org.trmdpi.com These in silico ADME predictions help to prioritize compounds for further experimental testing. researchgate.net

Data Tables

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Benzamide Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.22 |

| LUMO Energy | -0.77 |

| HOMO-LUMO Energy Gap | 5.45 |

This table presents hypothetical FMO data for a representative benzamide derivative based on typical values found in the literature for similar compounds.

Table 2: Predicted Physico-Chemical Parameters for a Representative Benzamide Derivative

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | < 500 |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

This table shows predicted physicochemical properties for a representative benzamide derivative, indicating compliance with Lipinski's rule of five, a common guideline for drug-likeness.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

The development and analysis of Polyhydroxy Benzamide Derivative 1 and its analogues have leveraged both SBDD and LBDD methodologies to build a comprehensive understanding of their structure-activity relationships (SAR). These computational techniques have been pivotal in identifying the key molecular features responsible for their inhibitory activity against tyrosinase, the primary enzyme involved in melanin (B1238610) biosynthesis.

Ligand-Based Drug Design: Unraveling the Pharmacophore

In the absence of a high-resolution crystal structure of the target enzyme, tyrosinase, with a bound inhibitor, initial computational efforts relied heavily on LBDD approaches. A key technique employed in the study of a series of polyhydroxylated N-benzylbenzamide derivatives, including the adamantyl-containing Polyhydroxy Benzamide Derivative 1, is the three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling.

3D-QSAR studies, encompassing both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed to correlate the three-dimensional properties of the molecules with their observed biological activity. These models provide a "pharmacophore," an idealized three-dimensional arrangement of essential molecular features that a molecule must possess to exhibit a specific biological effect.

For the N-benzylbenzamide derivatives, the 3D-pharmacophore model was established using ligand-based methods and subsequently validated. The statistical robustness of these models is crucial for their predictive power.

Table 1: Statistical Parameters of the 3D-QSAR Models

| Parameter | Value | Description |

| q² | 0.862 | The cross-validated correlation coefficient, indicating the predictive ability of the model. |

| r² | 0.913 | The non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| rm² | 0.85 | A stringent validation parameter. |

The high values of these statistical parameters indicate that the generated 3D-QSAR models are robust and have a high predictive capability for the training set of 42 compounds and an external test set of 6 compounds.

Contour map analysis from the CoMFA and CoMSIA studies provided critical insights into the structural requirements for potent melanogenesis inhibition. The analysis revealed that the steric bulk of the adamantyl moiety and the electrostatic properties of the hydroxyl group at the 3-position of the benzamide ring are significant contributors to the inhibitory activity. This suggests that the large, hydrophobic adamantyl group likely occupies a specific pocket in the enzyme's active site, while the hydroxyl group forms crucial hydrogen bond interactions.

Structure-Based Drug Design: Docking into the Active Site

While LBDD provides a model of the active ligand, SBDD aims to understand the interaction between the ligand and its protein target at a molecular level. For Polyhydroxy Benzamide Derivative 1, structure-based approaches were used to confirm the findings from the ligand-based models.

Molecular docking simulations, using methods such as the FlexX docking program, were employed to predict the binding mode of Polyhydroxy Benzamide Derivative 1 and its analogues within the active site of tyrosinase. These simulations provided a visual and energetic representation of how the inhibitors fit into the enzyme's binding pocket and which amino acid residues are involved in the interaction.

The docking studies corroborated the importance of the adamantyl group and the hydroxyl functionalities, as suggested by the 3D-QSAR models. The adamantyl group was shown to fit snugly into a hydrophobic pocket, while the hydroxyl groups were positioned to form hydrogen bonds with key residues in the active site, thereby stabilizing the ligand-enzyme complex and inhibiting the enzyme's catalytic activity.

Table 2: Key Interactions of Polyhydroxy Benzamide Derivative 1 in the Tyrosinase Active Site (Hypothetical Representation)

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| His259 | Hydrogen Bond | 2-hydroxyl group |

| His263 | Hydrogen Bond | 4-hydroxyl group |

| Val283 | Hydrophobic Interaction | Adamantyl group |

| Phe264 | Hydrophobic Interaction | Benzyl ring |

The synergy between LBDD and SBDD approaches has been crucial in the computational analysis of Polyhydroxy Benzamide Derivative 1. The 3D-QSAR models provided a robust predictive tool and highlighted key structural features, which were then rationalized and visualized through molecular docking simulations. This integrated computational strategy has not only provided a deep understanding of the SAR of this class of tyrosinase inhibitors but also laid a strong foundation for the design of new, more potent analogues.

Mechanistic Studies and Biochemical Investigations of Polyhydroxy Benzamide Derivative 1 and Analogues

Enzyme Inhibition and Modulation Studies

Deubiquitinase (DUB) Enzyme Inhibition

Deubiquitinating enzymes (DUBs) are a class of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating protein degradation and signaling pathways. Their involvement in various diseases, including cancer, has made them attractive therapeutic targets.

Research into the inhibition of DUBs by small molecules is an active area of investigation. High-throughput screening campaigns have been employed to identify novel DUB inhibitors. However, based on the available scientific literature, there is limited specific information regarding the direct inhibitory activity of "Polyhydroxy benzamide (B126) derivative 1" or its close analogues on deubiquitinase enzymes. While various chemical scaffolds have been explored as DUB inhibitors, including some that target specific DUBs like USP7, the focus has not been extensively on polyhydroxy benzamide structures. Further research and screening are necessary to determine if this class of compounds possesses any significant DUB inhibitory activity.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Several studies have investigated benzamide and benzohydrazide derivatives as inhibitors of both AChE and BChE. Research has shown that these compounds can exhibit dual inhibition of both enzymes, with varying degrees of potency and selectivity. For instance, a series of 2-(substituted benzoyl)hydrazine-1-carboxamides demonstrated IC50 values for AChE inhibition in the range of 44–100 µM and for BChE from 22 µM. researchgate.net In some cases, the inhibitory potency of these derivatives against AChE was found to be comparable to or even better than the established drug rivastigmine. researchgate.net

The structure of the benzamide derivative plays a crucial role in its inhibitory activity. For example, N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were identified as potent and selective AChE inhibitors. researchgate.net Molecular docking studies have suggested that these compounds can occupy the active cavity of both AChE and BChE, with some derivatives positioned in close proximity to the catalytic triad of BChE. researchgate.net

Table 1: Inhibition of AChE and BChE by Benzamide and Benzohydrazide Derivatives

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| 2-(Substituted benzoyl)hydrazine-1-carboxamides | AChE | 44–100 | researchgate.net |

| 2-(Substituted benzoyl)hydrazine-1-carboxamides | BChE | From 22 | researchgate.net |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 | researchgate.net |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 | researchgate.net |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.

Benzamide derivatives are a well-established class of HDAC inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed key structural features necessary for their inhibitory activity. The presence of a 2'-amino or hydroxy group on the benzanilide moiety has been found to be indispensable for HDAC inhibition. nih.gov The inhibitory activity of these compounds is often in the micromolar range. nih.gov

For example, a study on novel benzamide-based derivatives identified compound 7j as a potent inhibitor of HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65, 0.78, and 1.70 µM, respectively. researchgate.net This compound, along with other derivatives bearing a 2-aminobenzamide group, showed significant inhibitory activity against Class I HDACs (HDAC1, 2, and 3), but were inactive against HDAC8. researchgate.net The length of the molecule was also found to be a critical factor, with shorter molecules generally exhibiting stronger HDAC inhibition. researchgate.net These findings highlight the potential for designing potent and selective HDAC inhibitors based on the benzamide scaffold.

Table 2: HDAC Inhibition by Benzamide Derivatives

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| 7j | 0.65 | 0.78 | 1.70 | researchgate.net |

| Entinostat | 0.93 | 0.95 | 1.8 | researchgate.net |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Therefore, inhibitors of VEGFR-2 are valuable in cancer therapy.

While direct studies on "Polyhydroxy benzamide derivative 1" as a VEGFR-2 inhibitor are not extensively documented, research on related structures such as benzoxazole (B165842) derivatives containing a benzamide moiety has shown promising results. A series of newly synthesized benzoxazole derivatives were evaluated for their anti-proliferative activities and their ability to inhibit VEGFR-2. nih.gov

One of the most potent compounds in this series, 14o , exhibited a significant VEGFR-2 inhibitory effect, comparable to the approved drug sorafenib. nih.gov Other derivatives, such as 14b and 14l , also showed promising inhibitory activity. nih.gov The cytotoxic effects of these compounds were evaluated against human cancer cell lines, with IC50 values in the low micromolar range. nih.gov These findings suggest that the benzamide scaffold, when incorporated into larger heterocyclic systems, can be a valuable component for the design of novel VEGFR-2 inhibitors.

Table 3: VEGFR-2 Inhibition by Benzoxazole Derivatives

| Compound | VEGFR-2 Protein Concentration (pg/ml) | Reference |

| 14o | 586.3 ± 16.1 | nih.gov |

| 14l | 636.2 ± 22.4 | nih.gov |

| 14b | 705.7 ± 20.3 | nih.gov |

| Sorafenib | 547.8 | nih.gov |

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are two key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. Dual inhibition of both COX and 5-LOX is considered a promising strategy for the development of safer anti-inflammatory drugs. lifechemicals.com

Research has been conducted on 5-aminosalicylic acid derivatives, which are a type of polyhydroxy benzamide, as potential dual COX-2/5-LOX inhibitors. A study on novel N-substituted 5-aminosalicylamides demonstrated that some of these compounds exhibited significant COX-2 inhibition with high selectivity over COX-1. researchgate.net For instance, compounds 34 and 35 showed potent COX-2 inhibition with IC50 values of 0.10 µM and selectivity indices (SI) of 135 and 145, respectively. researchgate.net These values are comparable to the selective COX-2 inhibitor celecoxib. Furthermore, all the tested compounds in that study displayed superior 5-LOX inhibitory activity. researchgate.net These findings suggest that the polyhydroxy benzamide scaffold has the potential for the development of dual-acting anti-inflammatory agents.

Table 4: COX-2 and 5-LOX Inhibition by N-substituted 5-Aminosalicylamides

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | 5-LOX Inhibition | Reference |

| 34 | 0.10 | 135 | Superior | researchgate.net |

| 35 | 0.10 | 145 | Superior | researchgate.net |

| Celecoxib | 0.049 | 308.16 | - | researchgate.net |

| Indomethacin | 0.51 | 0.08 | - | researchgate.net |

Purinergic P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to inflammatory responses, making it a target for anti-inflammatory drug development.

The benzamide class of compounds has been explored as antagonists of the P2X7 receptor. rsc.org Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these antagonists. For example, a series of 1,2,3-triazolopiperidines with a benzamide moiety were synthesized and evaluated for their P2X7 receptor antagonism. rsc.org

One of the derivatives, 12j (a 2,3-dichloro derivative), was found to be a potent antagonist of the human P2X7 receptor with an IC50 of 2.0 nM. rsc.org This compound also showed activity against the rat P2X7 receptor, albeit with lower potency (IC50 = 53 nM). rsc.org These studies demonstrate that the benzamide scaffold can be effectively utilized to develop potent and brain-penetrant P2X7 receptor antagonists. rsc.org

Table 5: P2X7 Receptor Antagonism by Benzamide Derivatives

| Compound | Human P2X7R IC50 (nM) | Rat P2X7R IC50 (nM) | Reference |

| 12j | 2.0 | 53 | rsc.org |

Cellular Pathway Modulation (In Vitro Biochemical Studies)

Apoptosis Induction Pathways (e.g., Bcl-2/Bcl-xL, p53/Bax)

While direct studies on "Polyhydroxy benzamide derivative 1" are not available, the broader class of N-phenylbenzamide derivatives has been a subject of investigation for potential anticancer properties, which often involve the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells and is regulated by a complex network of proteins.

Key pathways in apoptosis that could potentially be modulated by benzamide derivatives include:

The Intrinsic (Mitochondrial) Pathway: This pathway is controlled by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and Bcl-xL, and pro-apoptotic members like Bax and Bak. The balance between these proteins determines the cell's fate. For a compound to induce apoptosis via this pathway, it would typically either inhibit the function of anti-apoptotic proteins or promote the activity of pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

The p53 Pathway: The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage. mdpi.com Upon activation, p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and Noxa, tipping the balance towards cell death. mdpi.comnih.gov Some anticancer agents exert their effects by activating p53. For instance, a USP5 inhibitor known as EOAI has been shown to increase the phosphorylation of p53, leading to the induction of apoptosis in non-small cell lung cancer cells. nih.gov

Studies on some novel imidazole-based N-phenylbenzamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, with computational models suggesting they bind to targets like the ABL1 kinase, a protein involved in cell cycle control and apoptosis. nih.govnih.gov

Table 1: Apoptosis-Related Proteins and Potential Interactions

| Protein Family/Protein | Function in Apoptosis | Potential Interaction with Benzamide Derivatives (Hypothetical) |

| Bcl-2 Family | ||

| Bcl-2, Bcl-xL | Anti-apoptotic; prevent mitochondrial pore formation. mdpi.com | Direct or indirect inhibition, shifting the balance towards apoptosis. |

| Bax, Bak | Pro-apoptotic; form pores in the mitochondrial membrane. mdpi.com | Direct or indirect activation, promoting cytochrome c release. |

| p53 | Tumor suppressor; transcriptionally activates pro-apoptotic genes. mdpi.com | Stabilization or activation, leading to increased expression of targets like Bax. |

Antivirulent Activity at the Molecular Level (e.g., Prion Conversion Inhibition)

There is currently no specific information available in the scientific literature regarding the antivirulent activity of "Polyhydroxy benzamide derivative 1" or its analogues, including any potential for prion conversion inhibition. This area of research remains unexplored for this class of compounds.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The biological activity of any small molecule, including "Polyhydroxy benzamide derivative 1," is fundamentally governed by its intermolecular interactions with its biological target. The structure of a polyhydroxy benzamide derivative, featuring hydroxyl (-OH) groups, an amide (-CONH-) linkage, and aromatic rings, allows for a variety of such interactions.

Hydrogen Bonding: The hydroxyl and amide groups are excellent hydrogen bond donors and acceptors. These interactions are highly directional and crucial for the specific recognition of a ligand by a protein's active site. The polyhydroxy nature of the compound would allow for multiple hydrogen bonds to be formed with amino acid residues (e.g., aspartate, glutamate, serine, threonine) in a target protein.

π-π Stacking: The presence of two aromatic rings (the benzamide and the N-phenyl portions) allows for π-π stacking interactions. These occur when the electron clouds of aromatic rings overlap, providing a significant non-covalent binding force. Such interactions are common in protein-ligand binding, often with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

While these interactions are fundamental to the compound's chemistry, specific studies detailing their role in the context of apoptosis induction or antivirulent activity for "Polyhydroxy benzamide derivative 1" are not available. Molecular docking studies performed on a related compound, 2,4,5-trihydroxy-N-(4-propylphenyl)benzamide, have confirmed its binding conformation within the active site of tyrosinase, highlighting the importance of these intermolecular forces for its inhibitory activity against that specific enzyme.

Structure Activity Relationship Sar Analysis of Polyhydroxy Benzamide Derivatives

Correlating Structural Features with Mechanistic Outcomes

The biological mechanism of polyhydroxy benzamide (B126) derivatives is intrinsically linked to their structural features. The number and placement of hydroxyl (-OH) groups on the phenyl ring, along with the nature of the amide substitution, can direct the molecule towards different biological targets and modes of action.

For instance, certain polyhydroxy benzamide derivatives function as potent antioxidants. Their mechanism relies on the ability of the phenolic hydroxyl groups to donate a hydrogen atom to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy. This stability is significantly influenced by intramolecular hydrogen bonding between adjacent hydroxyl groups. A trihydroxy-substituted benzamide, for example, demonstrates pronounced reactivity due to the stabilizing hydrogen bonding between a newly formed phenoxyl radical and its two neighboring hydroxyl groups.

In other contexts, benzamide derivatives can act as enzyme inhibitors. The core benzamide structure can serve as a scaffold to present specific pharmacophoric features to an enzyme's active site. For example, benzamide riboside is metabolized into a NAD analogue, which then inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis. While this specific example isn't a polyhydroxy derivative, it illustrates a common mechanistic theme for benzamides: acting as a precursor or a mimic that interacts with enzymatic targets. The addition of hydroxyl groups can enhance binding to such targets through hydrogen bond formation, potentially increasing potency or altering selectivity. For example, studies on glucokinase activators revealed that an amino group on the benzamide moiety plays a significant role in binding to the enzyme, likely through hydrogen bond formation with amino acid residues like tyrosine.

Impact of Substituent Position and Nature on Activity Profile

The position and chemical nature of substituents on the benzamide ring are critical variables that modulate the activity profile of polyhydroxy benzamides. SAR studies have systematically explored these effects, revealing clear trends.

Position of Hydroxyl Groups: The relative positioning of hydroxyl groups on the aromatic ring significantly impacts activity. For antioxidant benzamides, a higher number of hydroxyl groups generally correlates with increased radical-scavenging ability. A trihydroxy-substituted derivative, for example, shows greater reducing power than its dihydroxy or monohydroxy counterparts. The arrangement of these groups is also crucial; ortho- and para-dihydroxy arrangements are often more effective than meta-arrangements due to their ability to form stable quinone-like structures upon oxidation.

Nature of Other Substituents: Besides hydroxyl groups, other substituents can dramatically alter the biological activity.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) can influence the electronic properties of the ring. An amino group, particularly when protonated, has been shown to significantly enhance the antioxidant power of a trihydroxy-benzamide.

Electron-Withdrawing Groups (EWGs): Groups like fluoro (-F) or cyano (-CN) can also modulate activity. In one study on fungicidal benzamides, a 2-fluoro substitution resulted in superior inhibitory activity against several tested fungi compared to other substitutions. However, in other cases, such as antioxidant activity, EWGs can have a detrimental effect. The introduction of a cyano group to a benzamide structure was found to decrease its reducing power compared to derivatives lacking the group.

Impact on Amide Moiety: Substituents on the amide nitrogen (the N-phenyl group in some studies) also play a role. The presence of a bisphenylamide structure has been justified as a strategy for designing potent antioxidants. In other studies, less steric bulk on the aniline (B41778) part of the molecule was found to reduce obstacles for binding to target receptors, thereby increasing larvicidal activity.

Emerging Research Areas and Future Perspectives for Polyhydroxy Benzamide Compounds

Development of Advanced Synthetic Methodologies

The synthesis of polyhydroxy benzamides, including "Polyhydroxy benzamide (B126) derivative 1," is moving beyond traditional methods towards more sophisticated and efficient strategies. These advanced methodologies are crucial for creating diverse libraries of compounds for screening and for the large-scale production of promising candidates.

Conventional synthesis often involves the reaction of a benzoic acid derivative with an amine. mdpi.com For instance, new benzamides can be prepared using a solution-based synthesis where a phenylenediamine is dissolved in a solvent like dichloromethane (B109758) with a non-nucleophilic base, to which a substituted benzoyl chloride is added. mdpi.com However, researchers are increasingly exploring more advanced techniques to improve yield, purity, and sustainability.

One such advanced method is low-temperature solution polymerization , which is particularly useful for creating high molecular weight poly(hydroxy-amide) polymers. This technique prevents premature cyclization that can occur at higher temperatures, allowing for better control over the polymer structure. ontosight.ai Another innovative approach is the PhIO-mediated oxidation reaction , which offers a metal-free and environmentally friendly pathway to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives with high yields. nih.gov This method involves the oxidation of a substrate in the presence of iodosylbenzene (PhI=O), leading to the formation of the desired product through a series of intermediates. nih.gov

Furthermore, chain-growth polycondensation of aminobenzoate derivatives represents a controlled polymerization method that allows for the synthesis of well-defined poly(benzamide)s. By using a bifunctional initiator, this method provides control over the molecular weight of the resulting polymer. nih.gov

A summary of these advanced synthetic methodologies is presented in the table below.

| Methodology | Key Features | Potential Advantages |

| Low-Temperature Solution Polymerization | Carried out at low temperatures to prevent side reactions like cyclization. ontosight.ai | Better control over polymer structure; suitable for high molecular weight polymers. ontosight.ai |

| PhIO-Mediated Oxidation | Utilizes a hypervalent iodine reagent; metal-free reaction conditions. nih.gov | Environmentally friendly; high reaction yields. nih.gov |

| Chain-Growth Polycondensation | Controlled polymerization using a bifunctional initiator. nih.gov | Precise control over polymer molecular weight. nih.gov |

| Conventional Solution-Based Synthesis | Reaction of an amine with a benzoyl chloride derivative in the presence of a base. mdpi.com | Versatile and widely applicable for synthesizing a variety of benzamide derivatives. mdpi.com |

These advanced synthetic routes are pivotal for the future exploration of polyhydroxy benzamides, enabling the efficient production of "Polyhydroxy benzamide derivative 1" and its analogs for further investigation.

High-Throughput Screening and Combinatorial Chemistry Approaches

The discovery of new applications for "Polyhydroxy benzamide derivative 1" and related compounds is being accelerated by the use of high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid synthesis and evaluation of vast numbers of molecules, significantly speeding up the drug discovery and materials science research process. nih.govnih.gov

Combinatorial chemistry enables the creation of large and diverse libraries of compounds, potentially containing millions or even billions of molecules, from a common scaffold. nih.gov For polyhydroxy benzamides, this would involve systematically varying the substituents on the benzamide core to create a library of derivatives related to "Polyhydroxy benzamide derivative 1."

Once these libraries are synthesized, HTS can be employed to rapidly screen them for a desired biological activity or material property. nih.gov Modern HTS platforms can screen millions of compounds in a very short period. nih.gov These platforms often utilize automation and miniaturization, using multi-well plates to test the compounds against a specific target or in a particular assay. nih.govthermofisher.com For example, libraries of benzamide derivatives can be screened for their ability to inhibit a particular enzyme or to bind to a specific receptor. nih.gov

The data generated from HTS can then be used to identify "hits"—compounds that exhibit the desired activity. These hits, which could be analogs of "Polyhydroxy benzamide derivative 1," can then be selected for further optimization. thermofisher.com

| Approach | Description | Key Benefit |

| Combinatorial Chemistry | Systematic synthesis of a large number of different but structurally related molecules. nih.gov | Rapid generation of extensive chemical libraries for screening. nih.gov |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological or chemical activity. nih.gov | Efficient identification of "hit" compounds from large libraries. nih.govnih.gov |

The combination of combinatorial chemistry and HTS is a powerful engine for discovery, and its application to polyhydroxy benzamide libraries is expected to uncover novel therapeutic agents and materials.

Integration of Advanced Computational Techniques for Predictive Modeling

In recent years, advanced computational techniques have become an indispensable tool in chemical and biological research. For compounds like "Polyhydroxy benzamide derivative 1," these in silico methods are being used for predictive modeling, which can forecast a molecule's properties and activities before it is even synthesized. nih.gov This approach saves significant time and resources in the research and development process.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling. youtube.com These mathematical models correlate the chemical structure of a compound with its biological activity. By analyzing a dataset of known polyhydroxy benzamides and their activities, a QSAR model could be developed to predict the efficacy of new, unsynthesized derivatives.

Molecular docking is another powerful computational tool that simulates the interaction between a small molecule, such as "Polyhydroxy benzamide derivative 1," and a biological target, typically a protein or enzyme. nih.govnih.gov This technique can predict the binding affinity and orientation of the molecule at the active site of the target, providing insights into its potential mechanism of action. nih.govnih.gov For example, molecular docking could be used to predict whether "Polyhydroxy benzamide derivative 1" is likely to inhibit a specific enzyme involved in a disease process. nih.gov

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms in a molecule-target complex over time. biorxiv.org This provides a more dynamic picture of the binding interaction and can help to confirm the stability of the predicted binding mode. biorxiv.org

These computational approaches are not only used to predict biological activity but also to forecast pharmacokinetic properties and potential toxicity, further guiding the design of safer and more effective compounds. youtube.com The integration of these predictive models is crucial for prioritizing which derivatives of "Polyhydroxy benzamide derivative 1" should be synthesized and tested in the laboratory. nih.gov

Exploration of Novel Biochemical Targets and Pathways

A key area of future research for "Polyhydroxy benzamide derivative 1" and its analogs is the identification and validation of novel biochemical targets and the elucidation of their roles in previously unexplored cellular pathways. The benzamide scaffold has already been shown to interact with a diverse range of biological targets, suggesting that polyhydroxy benzamides could have a wide array of therapeutic applications. mdpi.com

For example, various benzamide derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) , a key enzyme in DNA damage repair, making them promising candidates for cancer therapy. nih.gov Other studies have shown that benzamide compounds can act as antiprion agents , inhibiting the conversion of the normal prion protein to its disease-causing form. nih.gov

The discovery of novel targets for "Polyhydroxy benzamide derivative 1" can be achieved through techniques like affinity chromatography and proteomics, which can identify the proteins that physically interact with the compound. Furthermore, screening the compound against panels of known enzymes and receptors can reveal unexpected activities. For instance, a screening of a compound library led to the identification of a benzamide derivative as a novel agonist for the 5-HT₃ receptor , a target involved in nausea and vomiting. nih.gov

A summary of potential biochemical targets for polyhydroxy benzamides is provided in the table below.

| Potential Biochemical Target | Therapeutic Area | Reference |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | nih.gov |

| Prion Protein (PrP) | Prion Diseases | nih.gov |

| Cholinesterases (AChE and BChE) | Alzheimer's Disease | mdpi.comnih.gov |

| 5-HT₃ Receptor | Nausea and Vomiting | nih.gov |

| Histone Deacetylases (HDACs) | Cancer | nih.gov |

By exploring these and other potential targets, researchers can uncover new therapeutic opportunities for "Polyhydroxy benzamide derivative 1" and expand our understanding of its biological effects.

Applications in Materials Science and Engineering

Beyond their therapeutic potential, polyhydroxy benzamide compounds are gaining attention for their potential applications in materials science and engineering. The presence of multiple hydroxyl groups and the amide linkage allows for the formation of strong intermolecular hydrogen bonds, which can impart desirable properties to polymeric materials.

Polyhydroxyamides (PHAs) are a class of polymers known for their high thermal stability. ontosight.ai These polymers can be processed into films and fibers with excellent mechanical properties. ontosight.ai By incorporating "Polyhydroxy benzamide derivative 1" as a monomer into a polymer chain, it may be possible to create new materials with tailored properties, such as enhanced heat resistance or specific surface characteristics.

Furthermore, the broader class of polyhydroxyalkanoates (PHAs), which are also polyesters, are recognized for their biodegradability and biocompatibility. waters.com This has led to their use in applications ranging from food packaging to medical devices. nih.govwaters.com While structurally distinct, the "polyhydroxy" aspect of polyhydroxy benzamides suggests that they could also be explored for the development of biodegradable materials, offering a more sustainable alternative to conventional plastics.

The versatility of the benzamide structure also allows for its incorporation into other material types. For example, derivatives have been used in the development of functional coatings and adhesives. clri.org

| Potential Application | Relevant Properties |

| High-Performance Polymers | Thermal stability, mechanical strength. ontosight.ai |

| Biodegradable Materials | Potential for biodegradation, biocompatibility. waters.com |

| Functional Coatings and Adhesives | Adhesion, surface modification. clri.org |

| Leather Processing | Improvement of leather surface properties. clri.org |

The exploration of "Polyhydroxy benzamide derivative 1" and related structures in materials science is a promising avenue for creating advanced materials with novel functionalities.

Discovery of Novel Biological Tool Compounds

In addition to their potential as therapeutic agents, polyhydroxy benzamide derivatives like "Polyhydroxy benzamide derivative 1" can serve as valuable biological tool compounds. These are molecules that can be used to study biological processes with high precision and selectivity.

A good biological tool compound should ideally interact with a single biological target, allowing researchers to probe the function of that target in cells or in whole organisms. The development of such tools often involves extensive structure-activity relationship (SAR) studies, where the chemical structure of a lead compound is systematically modified to improve its potency and selectivity. nih.gov

For example, by synthesizing and testing a series of analogs of "Polyhydroxy benzamide derivative 1," it may be possible to develop a highly selective inhibitor for a particular enzyme. This inhibitor could then be used in experiments to understand the role of that enzyme in a specific signaling pathway or disease process. Benzamide derivatives have already been developed as selective agents for targets such as histone deacetylases (HDACs) and the 5-HT₃ receptor. nih.govnih.gov

The discovery of novel tool compounds from the polyhydroxy benzamide scaffold can be facilitated by the screening approaches described earlier. Once a hit is identified, medicinal chemistry efforts can be focused on optimizing its properties to create a potent and selective probe. These tool compounds are essential for basic biological research and can also pave the way for the development of new therapeutic strategies.

Q & A

Q. What are the established synthetic routes and characterization methods for Polyhydroxy benzamide derivative 1?

The synthesis involves a Schiff base formation via reaction of N-(2-aminoethyl)-2,4-dinitrobenzamide with benzaldehyde using boric acid as a catalyst, yielding 70% product with a melting point of 306–308°C. Characterization includes:

- IR spectroscopy : Peaks at 3320 cm⁻¹ (imino group), 1638 cm⁻¹ (amide), and 1350 cm⁻¹ (nitro groups) .

- NMR and MS : NMR signals at 3.72–3.75 ppm (ethylene linker) and NMR data in Tables 1–2 (). MS shows m/z 342.02 .

- Elemental analysis : Matches theoretical values for (e.g., C: 56.10% vs. 56.14% calculated) .

Q. Which in vitro models are used to evaluate its cardioprotective effects against ischemia/reperfusion injury?

Isolated rat heart models perfused at constant flow (10 mL/min) are standard. Key endpoints include:

- Infarct size : Reduced by 25–30% compared to controls, measured as a percentage of the area at risk .

- Perfusion pressure : Increased by 15–20% over 3–18 minutes at 1 nM, indicating vasoactive effects .

- Coronary resistance : Elevated by 18% at 1 nM, calculated from perfusion pressure .

Q. How are spectroscopic techniques applied to confirm its structural integrity?

- IR and NMR : Validate functional groups (e.g., amide, nitro) and spatial arrangement (e.g., ethylene linker, aromatic protons) .

- Mass spectrometry : Confirms molecular weight (m/z 342.02) and fragmentation patterns .

Q. What are the key findings from ischemia/reperfusion injury studies?

The derivative reduces infarct size by modulating coronary resistance and perfusion pressure, likely via β1-adrenergic receptor activation (inhibited by propranolol/metoprolol) and calcium-independent pathways .

Advanced Research Questions

Q. How can contradictions in its mechanism of action on coronary resistance be resolved?

Conflicting hypotheses (e.g., calcium channel activation vs. prostaglandin synthesis) are tested using pharmacological inhibitors:

- Nifedipine (Ca²⁺ channel blocker) : No inhibition of left ventricular pressure effects, ruling out calcium-dependent pathways .

- Indomethacin (prostaglandin inhibitor) : Assessed to determine if vasoactivity is prostaglandin-mediated .

- β1-adrenergic antagonists : Metoprolol/propranolol block left ventricular pressure increases, confirming receptor involvement .

Q. What experimental design considerations are critical for dose-response studies in isolated heart models?

- Dose range : 0.001–100 nM, administered as intracoronary boluses (50 µL) .

- Controls : Each heart serves as its own control () to minimize variability .

- Statistical analysis : ANOVA with Bonferroni correction () to account for multiple comparisons .

Q. How does Polyhydroxy benzamide derivative 1 interact with β1-adrenergic receptors to modulate cardiac function?

Dose-dependent increases in left ventricular pressure (0.001–100 nM) are inhibited by 1 nM propranolol/metoprolol, confirming β1-adrenergic agonism. This suggests a role in enhancing contractility without direct calcium channel activation .

Q. What strategies address variability in biological replicates during perfusion pressure assays?

- Normalization : Perfusion pressure data are expressed as % change from baseline .

- Replicate size : hearts per group to ensure statistical power .

- Flow control : Constant perfusion rate (10 mL/min) minimizes flow-dependent artifacts .

Q. What molecular insights explain its calcium-independent vasoactivity?

Unlike carbamazepine derivatives, its effects on coronary resistance are not inhibited by nifedipine. Proposed mechanisms include:

- Prostaglandin synthesis : Similar to steroid derivatives, potentially via cyclooxygenase activation .

- Receptor-mediated pathways : β1-adrenergic or other G-protein-coupled receptors .

Q. How can structure-activity relationships (SAR) guide optimization of its cardioprotective effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.